Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate is a chemical compound with the IUPAC name tert-butyl 3-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)azetidine-1-carboxylate . It is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-6-13(16)18-17-12/h5-6,11H,7-10H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.83 . It is a powder that is stored at a temperature of 4°C .Scientific Research Applications
Silylmethyl-substituted Aziridine and Azetidine Applications
Synthetic Utility in Cycloaddition Reactions : Silylmethyl-substituted aziridine and azetidine compounds have demonstrated efficient reactivity with nitriles and carbonyl substrates, leading to the generation of various heterocyclic structures such as imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions highlight the compounds' utility in formal [3 + 2] and [4 + 2] cycloaddition reactions, making them valuable for constructing complex molecular frameworks useful in drug discovery and materials science (Yadav & Sriramurthy, 2005).
Fluoroalkyl-substituted Pyrazole-4-carboxylic Acids Synthesis
Role in Multigram Scale Synthesis : The acylation of tert-butyl derivatives with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, leads to the synthesis of fluorinated pyrazole-4-carboxylic acids. These compounds are synthesized on a multigram scale, indicating the tert-butyl derivative's significance in facilitating the production of pyrazoles that may have applications in pharmaceuticals and agrochemicals (Iminov et al., 2015).
Carboxamidation and Aromatisation Applications
Innovative Synthesis Approaches : The tert-butyl hydroperoxide (TBHP)-promoted sequential carboxamidation and aromatisation of isonitriles with formamides is a novel synthetic method that tolerates a series of functional groups. This process leads to the formation of phenanthridine 6-carboxamides, demonstrating the compound's utility in creating aromatic structures potentially useful in developing novel pharmaceuticals (Feng et al., 2014).
Novel Compound Synthesis for Anticancer Agents
Functionalized Amino Acid Derivatives : The synthesis of functionalized amino acid derivatives using tert-butyl esters highlights the role of these compounds in creating new pharmacophores for anticancer agents. Some derivatives exhibited promising cytotoxicity against human cancer cell lines, underscoring the potential of tert-butyl derivatives in contributing to cancer therapy research (Kumar et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-6-13(16)18-17-12/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMZVVXNFXCKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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